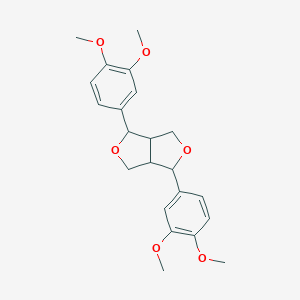
Eudesmin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pinoresinol dimethyl ether has several scientific research applications:
Chemistry: Used as a reference substance in analytical chemistry.
Biology: Studied for its neuritogenic activity, which involves the stimulation of neurite outgrowth in PC12 cells by activating MAPK, PKC, and PKA pathways
Medicine: Potential applications in neuroprotection and the treatment of neurological disorders.
Industry: Used in the synthesis of other bioactive compounds and as a standard in quality control.
Safety and Hazards
Eudesmine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured . In case of accidental release, it is advised to avoid letting the chemical enter drains .
Wirkmechanismus
Pinoresinol dimethyl ether exerts its effects by stimulating upstream MAPK, PKC, and PKA pathways, leading to the growth of neurites in PC12 cells . These pathways are crucial for cell signaling and play a significant role in the development and function of the nervous system.
Biochemische Analyse
Biochemical Properties
Eudesmin has been shown to interact with various biomolecules, particularly enzymes and proteins, within the cell . For instance, it has been found to inhibit the S6K1 signaling pathway, which plays a crucial role in cell growth and proliferation . Furthermore, this compound has been reported to exert neuroprotective effects by interacting with amyloid-β peptide (Aβ), a key player in Alzheimer’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to impair adipogenic differentiation in mesenchymal stem cells by inhibiting the S6K1 signaling pathway . In addition, this compound has been reported to exert neuroprotective effects against the toxicity induced by Aβ in neuronal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the activation and nuclear translocation of S6K1, thereby affecting the phosphorylation of H2B at serine 36 (H2BS36p), a process crucial for cell growth and proliferation . Moreover, this compound has been reported to interact with Aβ, leading to a reduction in Aβ toxicity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to disturb adipogenesis via suppression of the S6K1 signaling pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pinoresinol dimethyl ether can be synthesized through the biotransformation of Eucommiae Cortex using strains of Aspergillus niger and Actinomucor elegans . Another method involves the use of methanol and a dehydrating agent such as ammonium sulfate, followed by distillation .
Industrial Production Methods
The industrial production of dimethyl ether, a related compound, typically involves a two-step process. Methanol is first produced from syngas components and then dehydrated to form dimethyl ether
Analyse Chemischer Reaktionen
Types of Reactions
Pinoresinol dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form compounds like lariciresinol or secoisolariciresinol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
Oxidation: Various oxidized lignans.
Reduction: Lariciresinol and secoisolariciresinol.
Substitution: Various substituted lignans.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinoresinol: A precursor to pinoresinol dimethyl ether, also a lignan with various biological activities.
Pinoresinol diglucoside: A glycosylated form of pinoresinol with different solubility and biological properties.
Magnolin: Another furofuran lignan with similar neuritogenic activity.
Uniqueness
Pinoresinol dimethyl ether is unique due to its specific neuritogenic activity and its ability to stimulate multiple signaling pathways (MAPK, PKC, and PKA) simultaneously . This makes it a valuable compound for research in neurobiology and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951699 | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29106-36-3, 526-06-7 | |
| Record name | (+)-Eudesmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUDESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the structural characteristics of Eudesmine?
A2: Eudesmine belongs to the sesquiterpene lactone family, specifically the eudesmane-type. While the exact molecular formula and weight might vary depending on the specific derivative, a newly discovered Eudesmine derivative, Δ4,9 dien eudesmine 13,15 dicarboxylic acid 15 β-D-glucopyranoside, was isolated from Crepis napifera. [] Structural elucidation was achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, 1H-1H COSY, HMBC, ROESY, MS, and IR spectroscopy. This highlights the importance of these analytical tools for characterizing Eudesmine and its derivatives.
Q2: Has Eudesmine been found in any plant sources?
A3: Yes, Eudesmine has been identified in Rollinia mucosa leaves. [] Notably, Eudesmine was found alongside another lignan, epiudesmine, in the chloroform extract of the leaves, which exhibited significant toxicity in the Brine shrimp lethality assay. This suggests potential biological activities for Eudesmine and its related compounds.
Q3: Are there any potential applications for Eudesmine based on its reported activities?
A3: While research on Eudesmine is still in its early stages, its Tie2-activating properties suggest potential applications in areas like:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



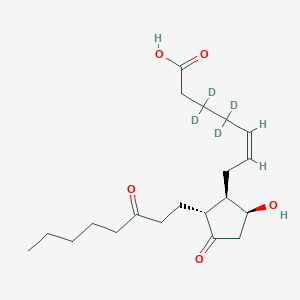
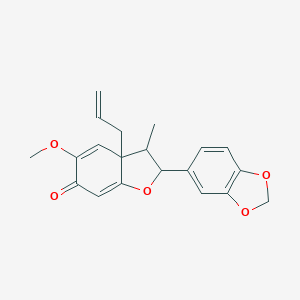

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)


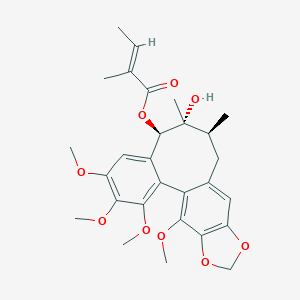
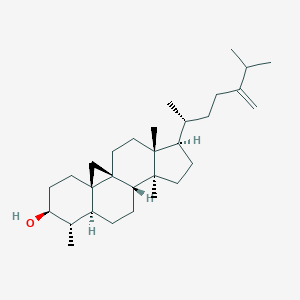
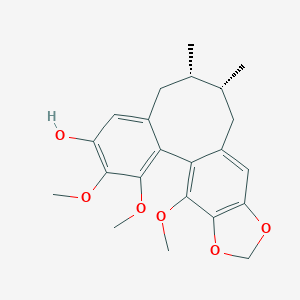
![(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B201918.png)



